Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate
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Overview
Description
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate typically involves the reaction of an amino alcohol with a carbonyl compound. The reaction conditions often include the use of a base to facilitate the formation of the oxazolidine ring. For example, the reaction between (S)-tert-butyl glycidyl ether and methyl chloroformate in the presence of a base like triethylamine can yield the desired oxazolidine compound.
Industrial Production Methods
Industrial production methods for oxazolidines often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amino alcohols.
Scientific Research Applications
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with oxazolidine moieties.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: Compounds with a similar oxazolidine ring structure but with different substituents.
Amino Alcohols: Compounds that can be derived from the reduction of oxazolidines.
Chiral Auxiliaries: Other chiral compounds used in asymmetric synthesis.
Uniqueness
Methyl (4S)-2-(tert-Butyl)oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups. The presence of the tert-butyl group and the methyl ester moiety can influence its reactivity and applications, making it distinct from other oxazolidine derivatives.
Properties
Molecular Formula |
C9H17NO3 |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl (4S)-2-tert-butyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h6,8,10H,5H2,1-4H3/t6-,8?/m0/s1 |
InChI Key |
FCOMFAAEZRWCKY-UUEFVBAFSA-N |
Isomeric SMILES |
CC(C)(C)C1N[C@@H](CO1)C(=O)OC |
Canonical SMILES |
CC(C)(C)C1NC(CO1)C(=O)OC |
Origin of Product |
United States |
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